molecular formula C13H3Cl9O2 B14670741 1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene CAS No. 50544-04-2

1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene

Cat. No.: B14670741
CAS No.: 50544-04-2
M. Wt: 510.2 g/mol
InChI Key: PZRLNPOVAIFBSF-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene is a complex organochlorine compound It is characterized by its high degree of chlorination and the presence of a methoxy group

Preparation Methods

The synthesis of 1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene typically involves multiple steps of chlorination and etherification. The starting material is often a less chlorinated benzene derivative, which undergoes successive chlorination reactions to achieve the desired level of chlorination. The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the chlorinated benzene derivative under controlled conditions .

Chemical Reactions Analysis

1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace chlorine atoms.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene involves its interaction with cellular components. The high degree of chlorination allows it to disrupt cellular membranes and proteins, leading to antimicrobial effects. It targets specific molecular pathways involved in cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar compounds include:

1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene stands out due to its unique combination of chlorination and the presence of a methoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

50544-04-2

Molecular Formula

C13H3Cl9O2

Molecular Weight

510.2 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene

InChI

InChI=1S/C13H3Cl9O2/c1-23-12-9(21)5(17)6(18)10(22)13(12)24-11-7(19)3(15)2(14)4(16)8(11)20/h1H3

InChI Key

PZRLNPOVAIFBSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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